molecular formula C6H12N3PSe B14432985 1,3,5-Triaza-7-phosphaadamantane-P-selenide CAS No. 79568-42-6

1,3,5-Triaza-7-phosphaadamantane-P-selenide

Cat. No.: B14432985
CAS No.: 79568-42-6
M. Wt: 236.12 g/mol
InChI Key: HKHJSAJVKBJNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triaza-7-phosphaadamantane-P-selenide is a chemical compound with the molecular formula C₆H₁₂N₃PSe and a molecular weight of 236.11 g/mol . This compound is a derivative of 1,3,5-Triaza-7-phosphaadamantane, where a selenium atom is incorporated into the structure. It is known for its unique properties and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1,3,5-Triaza-7-phosphaadamantane-P-selenide typically involves the reaction of 1,3,5-Triaza-7-phosphaadamantane with selenium reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO₂) in the presence of a suitable solvent . The reaction is carried out at elevated temperatures to facilitate the incorporation of selenium into the compound. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,3,5-Triaza-7-phosphaadamantane-P-selenide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetone, as well as catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,3,5-Triaza-7-phosphaadamantane-P-selenide involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various effects. For example, in anticancer research, the compound’s complexes with ruthenium have been shown to inhibit metastasis by interfering with cellular pathways involved in cancer cell migration and invasion . The molecular targets and pathways involved include the inhibition of matrix metalloproteinases (MMPs) and the modulation of signaling pathways related to cell adhesion and motility.

Comparison with Similar Compounds

1,3,5-Triaza-7-phosphaadamantane-P-selenide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.

Properties

CAS No.

79568-42-6

Molecular Formula

C6H12N3PSe

Molecular Weight

236.12 g/mol

IUPAC Name

7-selanylidene-1,3,5-triaza-7λ5-phosphatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H12N3PSe/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h1-6H2

InChI Key

HKHJSAJVKBJNAQ-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1CP(=[Se])(C2)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.